Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate
Description
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate is a potassium salt derivative of a benzothiazole scaffold functionalized with a hydrazono group at position 2, a methyl group at position 3, and a sulphonate group at position 3. This compound is structurally characterized by its fused bicyclic benzothiazole core, which confers stability and reactivity due to the electron-withdrawing sulphonate group and the nucleophilic hydrazono moiety.
Properties
CAS No. |
94349-57-2 |
|---|---|
Molecular Formula |
C8H8KN3O3S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
potassium;(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonate |
InChI |
InChI=1S/C8H9N3O3S2.K/c1-11-6-4-5(16(12,13)14)2-3-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+; |
InChI Key |
BTQPEECHFUDJPL-VRTOBVRTSA-M |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)S(=O)(=O)[O-])S/C1=N/N.[K+] |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)[O-])SC1=NN.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate typically involves the reaction of 2-aminothiophenol with methyl isothiocyanate to form 2-methylbenzothiazole. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazono group. Finally, the sulphonation of the compound is achieved using potassium sulfite under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulphonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Comparison with Potassium 2-Thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate
A structurally analogous compound, Potassium 2-thioxo-2,3-dihydro-1H-benzimidazole-5-sulphonate (CAS: 100758-46-1), shares the sulphonate group and bicyclic heterocyclic core but differs in two key aspects:
- Core Structure : The benzimidazole ring (two nitrogen atoms) replaces the benzothiazole (one sulfur, one nitrogen), altering electronic properties and hydrogen-bonding capacity.
- Functional Group: A thioxo (C=S) group at position 2 replaces the hydrazono (C=N–NH2) group, reducing nucleophilicity but enhancing metal-binding affinity due to sulfur’s soft Lewis basicity .
| Property | Target Compound | Potassium 2-Thioxo-benzimidazole-5-sulphonate |
|---|---|---|
| Core Heterocycle | Benzothiazole | Benzimidazole |
| Position 2 Functional Group | Hydrazono (C=N–NH2) | Thioxo (C=S) |
| Solubility (Predicted) | High (due to sulphonate) | Moderate to High |
| Potential Applications | Chelation, Sensors | Chelation, Catalysis |
Comparison with Thiazole Derivatives in Pharmacopeial Literature
Complex thiazole derivatives, such as those reported in Pharmacopeial Forum (2017), include ureido- and carbamate-functionalized thiazoles (e.g., Thiazol-5-ylmethyl carbamates). These compounds differ significantly:
- Functional Complexity : They feature extended peptide-like backbones and multiple substituents (e.g., hydroperoxy, isopropyl), suggesting use as protease inhibitors or antibiotics .
- Sulphonate Absence : Unlike the target compound, these lack sulphonate groups, reducing water solubility but enhancing lipophilicity for membrane penetration.
Electrochemical Sensor Context
The target compound’s hydrazono group may similarly interact with nitroaromatic analytes, though this remains speculative without direct experimental data.
Key Research Findings and Gaps
- Data Limitations: No dissolution or pharmacokinetic data comparable to diclofenac potassium (e.g., dissolution profiles in Journal of Pharmaceutical Research International (2020)) are available for the target compound .
- Synthetic Challenges: The sulphonate group improves solubility but complicates purification compared to non-ionic thiazole derivatives.
Biological Activity
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate (CAS Number: 65540-57-0) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈KN₃O₃S. Its structure features a benzothiazole core, which is known for various biological activities, particularly in the realm of anti-cancer and anti-inflammatory properties.
Mechanisms of Biological Activity
-
Antimicrobial Activity :
Studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. -
Anticancer Properties :
This compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. -
Anti-inflammatory Effects :
The compound has shown potential in reducing inflammation markers in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Hydrazone Linkage : The hydrazone functional group is crucial for its biological activity, enhancing interactions with biological targets.
- Benzothiazole Core : Substituents on the benzothiazole ring can modulate potency and selectivity against specific targets.
Case Studies
-
Cytotoxicity Assessment :
A study involving human cancer cell lines (e.g., MDA-MB-231) demonstrated that this compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutics . -
Antimicrobial Efficacy :
In a comparative study against common pathogens (E. coli, S. aureus), the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

